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molecular formula C12H15NO2 B182070 4-(4'-Carboxyphenyl)piperidine CAS No. 196204-01-0

4-(4'-Carboxyphenyl)piperidine

Cat. No. B182070
M. Wt: 205.25 g/mol
InChI Key: XDCLOVOOEKUJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06541505B1

Procedure details

To the sodium salt of 4-pyridine benzoic acid (500 mg, 2.25 mmol) suspended in 20% AcOH/MeOH (20 ml) was added PtO2 (250 mg) and the mixture was hydrogenated at 50 psi with agitation (Parr) for 4 h. The solution was filtered through celite, washed with MeOH (3×5 ml), evaporated with hexane (4×) to azeotrope the acetic acid. TLC of the crude (EtOH/H2O/NH4OH 10:1:1) shows no starting material, but did show 2 more polar spots. After evaporation from hexane, the white solid (596 mg crude, still with residual HOAc) was dried in a vacuum overnight, and used without further purification in subsequent steps. MS m/z [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
AcOH MeOH
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[N:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13](C(O)=O)=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C[C:18]([OH:20])=[O:19].CO>O=[Pt]=O>[NH:2]1[CH2:3][CH2:4][CH:5]([C:8]2[CH:9]=[CH:10][C:11]([C:18]([OH:20])=[O:19])=[CH:12][CH:13]=2)[CH2:6][CH2:7]1 |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C1=CC=CC=C1C(=O)O
Step Three
Name
AcOH MeOH
Quantity
20 mL
Type
reactant
Smiles
CC(=O)O.CO
Step Four
Name
Quantity
250 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite
WASH
Type
WASH
Details
washed with MeOH (3×5 ml)
CUSTOM
Type
CUSTOM
Details
evaporated with hexane (4×)
CUSTOM
Type
CUSTOM
Details
After evaporation from hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the white solid (596 mg crude, still with residual HOAc) was dried in a vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
used without further purification in subsequent steps

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
N1CCC(CC1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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